molecular formula C13H18Cl2N4O2 B12311165 Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12311165
M. Wt: 333.21 g/mol
InChI Key: QBJVAVHDFRDBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H19Cl2N3O2. It is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. The compound features a piperazine ring substituted with a dichloropyrimidine moiety and a tert-butyl ester group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C13H18Cl2N4O2

Molecular Weight

333.21 g/mol

IUPAC Name

tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-16-9(14)8-10(15)17-11/h8H,4-7H2,1-3H3

InChI Key

QBJVAVHDFRDBRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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